Meta vs. Para Aminoethoxy Substitution
The target compound places the aminoethoxy side chain at the meta (3-) position of the benzamide ring, in contrast to the para (4-) regioisomer 4-(2-aminoethoxy)-N-isopropylbenzamide (CAS 1018579-46-8) . Published SAR on benzamide sigma-1 ligands demonstrates that the position of substituents on the benzamide scaffold is a critical determinant of binding affinity and selectivity; in the Donnier-Maréchal et al. (2017) 37-compound series, varying the halogeno, cyano, or nitro substitution position between meta and para produced marked differences in sigma-1 Ki values (from 1.2 nM to >1400 nM) [1]. While direct comparative binding data for the unsubstituted 3- vs. 4-aminoethoxy-N-isopropylbenzamide pair are not currently available in the published literature, the class-level SAR indicates that regioisomeric substitution patterns are not functionally equivalent, and researchers should not assume interchangeability [1].
| Evidence Dimension | Regioisomeric position of aminoethoxy group on benzamide scaffold |
|---|---|
| Target Compound Data | 3-(2-aminoethoxy) substitution (meta position); CAS 1017667-91-2; molecular formula C₁₂H₁₈N₂O₂; MW 222.28 g/mol; TPSA 64.4 Ų; XLogP3-AA 1.0 [2] |
| Comparator Or Baseline | 4-(2-aminoethoxy)-N-isopropylbenzamide (para position); CAS 1018579-46-8; same molecular formula and MW; computed properties not directly compared in a single study |
| Quantified Difference | Regioisomeric change from meta to para position; class-level SAR shows that analogous positional changes on benzamide scaffolds alter sigma receptor Ki values from low nanomolar (1.2–3.6 nM) to micromolar (>1400 nM), representing differences of ≥380-fold [1] |
| Conditions | Class-level inference drawn from in vitro competition binding assays against sigma-1 and sigma-2 receptors using [³H](+)-pentazocine and [³H]DTG as radioligands in guinea pig brain membranes and rat PC12 cells [1] |
Why This Matters
Procurement of the wrong regioisomer may result in a compound with entirely different binding properties, potentially invalidating SAR studies or biological screening campaigns.
- [1] Donnier-Maréchal M, Carato P, Larchanché PE, Ravez S, Boulahjar R, Barczyk A, Oxombre B, Vermersch P, Melnyk P. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. Eur J Med Chem. 2017 Sep 29;138:964-978. doi: 10.1016/j.ejmech.2017.07.014. PMID: 28756263. View Source
- [2] PubChem. Compound Summary for CID 28761552 (3-(2-Aminoethoxy)-N-isopropylbenzamide). Computed Properties: XLogP3-AA, TPSA, H-Bond Donor/Acceptor Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/28761552 (accessed 2026-05-05). View Source
